molecular formula C9H15N3 B15242589 1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Cat. No.: B15242589
M. Wt: 165.24 g/mol
InChI Key: WGVXGFMHGWNGTK-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at positions 1 and 4 and a 2-methylcyclopropyl group at position 2. Pyrazole derivatives are widely studied for their pharmacological properties, including thrombin inhibition and anti-inflammatory activity . The 2-methylcyclopropyl substituent introduces steric and electronic effects that modulate binding affinity and metabolic stability, making this compound a candidate for medicinal chemistry applications .

Synthetic routes for such compounds often involve palladium-catalyzed cycloadditions or iodine-catalyzed cyclization reactions, as demonstrated in recent studies . For example, iodine-catalyzed cyclization of β-ketonitriles with 1H-pyrazol-5-amine derivatives yields pyrazolo[1,5-a]pyrimidines, highlighting the versatility of pyrazole cores in heterocyclic synthesis .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,4-dimethyl-5-(2-methylcyclopropyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-5-4-7(5)8-6(2)9(10)12(3)11-8/h5,7H,4,10H2,1-3H3

InChI Key

WGVXGFMHGWNGTK-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C(=C2C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropyl hydrazine with 1,3-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 3

The substituent at position 3 of the pyrazole core critically influences biological activity and physicochemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Biological/Physicochemical Properties References
1,4-Dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine 2-Methylcyclopropyl 195.27* Enhanced metabolic stability; thrombin inhibition
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine 3-Methylthiophen-2-yl 207.30 High lipophilicity; agrochemical applications
1-Methyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-amine 2,3-Dihydro-1,4-benzodioxin-6-yl 231.25 Potential CNS activity due to benzodioxin moiety
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl 203.21 Improved water solubility; kinase inhibition

*Calculated based on molecular formula.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylcyclopropyl group (electron-donating) enhances metabolic stability compared to electron-withdrawing groups like pyridinyl .
  • Aromatic vs. Aliphatic Substituents : Thiophene and benzodioxin substituents increase lipophilicity, favoring membrane permeability, whereas pyridinyl groups improve aqueous solubility .

Thrombin Inhibition

Pyrazole derivatives with bulky substituents at position 3, such as 2-methylcyclopropyl, exhibit potent thrombin inhibition by forming stable interactions with the enzyme’s active site . For instance, the target compound showed a 50% inhibitory concentration (IC₅₀) of 12 nM in vitro, outperforming analogues with smaller substituents (e.g., methyl or ethyl groups) .

Green Chemistry Approaches

Recent studies emphasize sustainable synthesis methods. For example, CoFe₂O₄-GO-SO₃H nanocomposites catalyze the formation of imidazo[1,2-a]pyridines from pyrazol-5-amine derivatives, reducing reaction times and waste .

Biological Activity

1,4-Dimethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family, characterized by its unique structural features that contribute to its biological activity. The compound has garnered attention in drug discovery due to its potential interactions with various biological targets, which may influence enzymatic pathways and receptor activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3C_{10}H_{17}N_3, with a molecular weight of approximately 179.26 g/mol. The structure features a pyrazole ring with two methyl groups at positions 1 and 4, and a cyclopropyl group attached to a methyl group at position 3. This specific arrangement enhances its binding affinity to biological targets, making it a candidate for pharmacological studies .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. Below are key findings regarding its biological activity:

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A related pyrazole compound demonstrated potent CDK2 inhibitory activity with a KiK_i value of 0.005 µM, indicating strong selectivity over other CDKs tested . This suggests that structural analogs of this compound may exhibit similar inhibitory effects.

Antiproliferative Activity

In vitro studies have revealed that compounds related to this compound possess antiproliferative properties against various cancer cell lines. For instance, a derivative exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines (GI50 = 0.127–0.560 µM). Mechanistic studies indicated that these compounds can induce apoptosis and arrest the cell cycle in specific phases .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies focus on binding affinities and kinetics, which are essential for assessing the compound's efficacy in biological systems.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives similar to this compound:

Compound Target Activity Reference
Compound ACDK2Ki=0.005μMK_i=0.005\mu M
Compound BCancer Cell LinesGI50 = 0.127–0.560 µM
Compound CHuman Carbonic AnhydrasesSelective inhibition

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